![molecular formula C11H11NO6 B13738093 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 42904-20-1](/img/structure/B13738093.png)
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group attached to an amino group on a benzene ring, which is further substituted with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the ethoxycarbonyl group on the amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: This compound is structurally similar but lacks the ethoxycarbonyl group.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Another compound with an ethoxycarbonyl group but different substitution patterns on the benzene ring.
Uniqueness
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42904-20-1 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
5-(ethoxycarbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-18-11(17)12-8-4-6(9(13)14)3-7(5-8)10(15)16/h3-5H,2H2,1H3,(H,12,17)(H,13,14)(H,15,16) |
InChI Key |
IYTYBZHQEDBDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


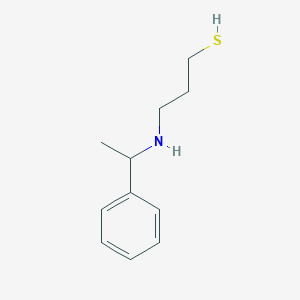
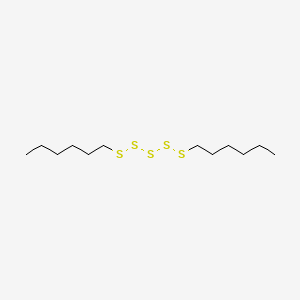


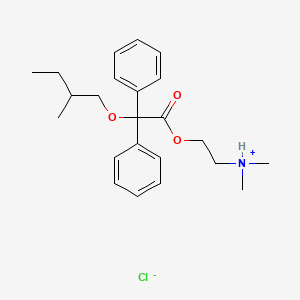
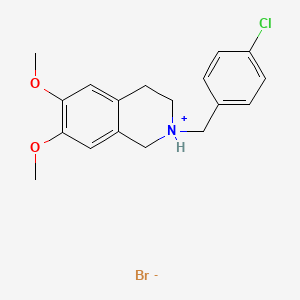
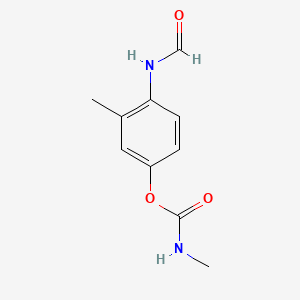
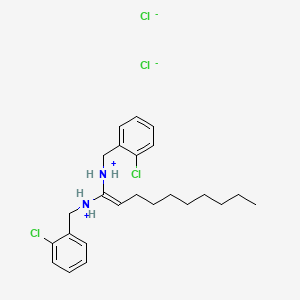
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)

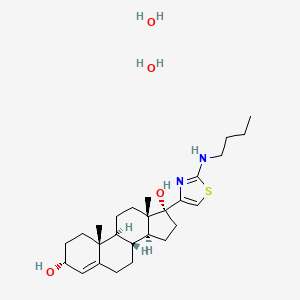
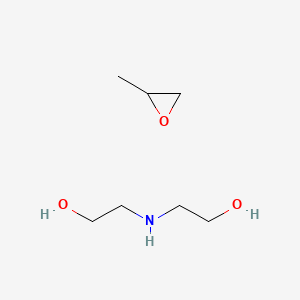
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)

